Enantioselective Inhibition vs. Substrate Activity on Pseudomonas aeruginosa DapD – (R)-Enantiomer Is a Weak Inhibitor, (S)-Enantiomer Is a Substrate
In a direct enzyme assay, Pseudomonas aeruginosa tetrahydrodipicolinate N-succinyltransferase (PaDapD) processed the L-enantiomer (2S) of 2-aminopimelic acid as a competent substrate with a KM of 7.0 mM and a Vmax of 105 µmol/min. In contrast, the R-enantiomer (2R)-2-aminoheptanedioic acid was not accepted as a substrate and functioned exclusively as a very weak inhibitor, displaying an IC50 greater than 20 mM . This represents a >2.8-fold change in functional interaction just by switching the chiral center.
| Evidence Dimension | Enzyme substrate turnover and inhibitory potency on PaDapD |
|---|---|
| Target Compound Data | (R)-2-aminoheptanedioic acid: not a substrate; IC50 > 20 mM |
| Comparator Or Baseline | (S)-2-aminoheptanedioic acid: KM 7.0 mM, Vmax 105 µmol/min |
| Quantified Difference | >2.8-fold change in inhibition/substrate discrimination; only the S-enantiomer is turned over |
| Conditions | Recombinant PaDapD in vitro, succinyl-CoA co-substrate, pH and temperature standard for this enzyme class (details in source). |
Why This Matters
For projects targeting DapD as a gram-negative antibacterial enzyme, the R-enantiomer provides a defined, weak inhibitor scaffold that is orthogonal to the substrate L-enantiomer, enabling rational inhibitor design without confounding substrate conversion.
- [1] Schnell R, Oehlmann W, Sandalova T, Lindqvist Y, Schneider G. Tetrahydrodipicolinate N-Succinyltransferase and Dihydrodipicolinate Synthase from Pseudomonas aeruginosa: Structure Analysis and Gene Deletion. PLoS ONE. 2012;7(2):e31133. View Source
